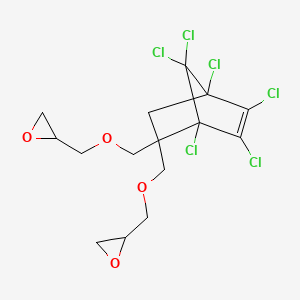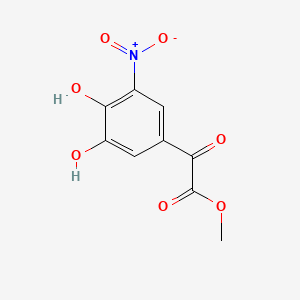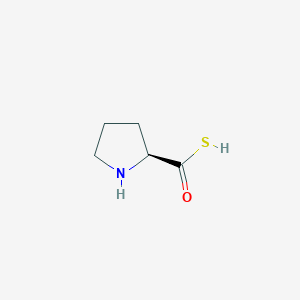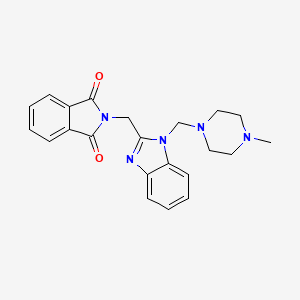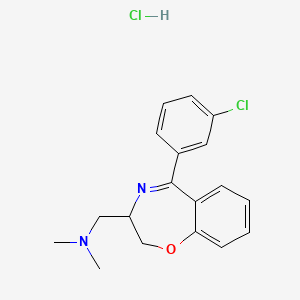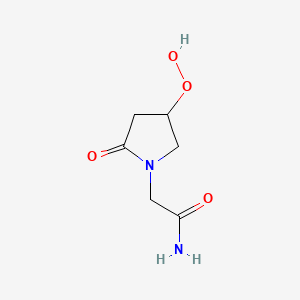
Thiazolo(4,5-c)pyridazine, 6,7-dihydro-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolo(4,5-c)pyridazine, 6,7-dihydro-3-methyl- is a heterocyclic compound that features a fused thiazole and pyridazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo(4,5-c)pyridazine, 6,7-dihydro-3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in ethanol or other suitable solvents to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for Thiazolo(4,5-c)pyridazine, 6,7-dihydro-3-methyl- are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Thiazolo(4,5-c)pyridazine, 6,7-dihydro-3-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiazole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
Thiazolo(4,5-c)pyridazine, 6,7-dihydro-3-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Thiazolo(4,5-c)pyridazine, 6,7-dihydro-3-methyl- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains . The exact pathways and targets depend on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo(4,5-d)pyrimidine: Another fused heterocyclic compound with similar biological activities.
Thiazolo(4,5-b)pyridine: Known for its antimicrobial and anticancer properties.
Pyrimido(4,5-d)triazolo(4,3-a)pyrimidine: Exhibits a broad spectrum of pharmacological activities.
Uniqueness
Thiazolo(4,5-c)pyridazine, 6,7-dihydro-3-methyl- is unique due to its specific ring fusion and substitution pattern, which can result in distinct biological activities and chemical reactivity compared to other similar compounds .
Propiedades
Número CAS |
82608-20-6 |
|---|---|
Fórmula molecular |
C6H7N3S |
Peso molecular |
153.21 g/mol |
Nombre IUPAC |
3-methyl-6,7-dihydro-[1,3]thiazolo[4,5-c]pyridazine |
InChI |
InChI=1S/C6H7N3S/c1-4-2-5-6(9-8-4)7-3-10-5/h2H,3H2,1H3,(H,7,9) |
Clave InChI |
LAOSUHUYFREMGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(NCS2)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




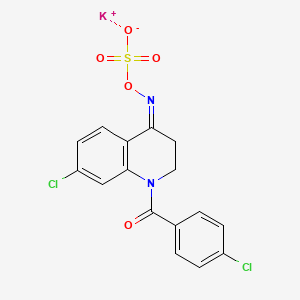
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[[4-(trifluoromethoxy)phenyl]methyl]carbamate](/img/structure/B12704286.png)
![3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;3-(2-methoxyphenoxy)propane-1,2-diol;hydrochloride](/img/structure/B12704289.png)

